Physicochemical Properties and Synthetic Utility of 6-Methoxy-1-indanone Oxime: A Technical Guide
Physicochemical Properties and Synthetic Utility of 6-Methoxy-1-indanone Oxime: A Technical Guide
Executive Summary
6-Methoxy-1-indanone oxime (CAS: 180915-76-8) is a highly specialized chemical intermediate utilized extensively in medicinal chemistry and neuropharmacology. As the direct synthetic precursor to 6-methoxy-1-aminoindan, it serves as the structural foundation for designing dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO), which are critical in Alzheimer's disease pharmacotherapy[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its isolation and characterization.
Physicochemical Profiling
Understanding the thermodynamic and spatial properties of 6-methoxy-1-indanone oxime is essential for optimizing reaction conditions, predicting stability, and designing downstream purifications. The introduction of the oxime functionality imparts hydrogen-bond donating and accepting capabilities, significantly altering the solubility profile compared to its ketone precursor.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Experimental Relevance |
| Molecular Formula | C₁₀H₁₁NO₂ | Dictates exact stoichiometric calculations for oximation. |
| Molecular Weight | 177.20 g/mol | Standardizes mass-to-mole conversions in scale-up[2]. |
| LogP (Predicted) | ~1.82 | Indicates moderate lipophilicity; guides the choice of ethyl acetate or MTBE for liquid-liquid extraction[2]. |
| Topological Polar Surface Area | 41.8 Ų | Critical parameter for predicting the blood-brain barrier (BBB) permeability of downstream neuro-active derivatives[2]. |
| Melting Point | 118–120 °C | Used as a primary physical validation metric for purity post-crystallization[1]. |
Mechanistic Causality in Synthesis
The transformation of 6-methoxy-1-indanone to its corresponding oxime is a classic nucleophilic addition-elimination reaction. However, the exact experimental conditions must be rigorously controlled to prevent incomplete conversion or unwanted side reactions (such as the Beckmann rearrangement under highly acidic conditions).
The Role of pH and Reagent Selection
The reaction utilizes hydroxylamine hydrochloride ( NH2OH⋅HCl ) rather than free hydroxylamine due to the latter's instability and explosive hazards. A base, typically sodium acetate ( NaOAc ) or potassium carbonate ( K2CO3 ), is introduced to liberate the free nucleophile in situ[3].
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Causality of pH Control: The reaction is strictly pH-dependent. If the pH is too low (< 3), the hydroxylamine remains protonated ( NH3+OH ) and loses its nucleophilicity. If the pH is too high (> 7), the carbonyl oxygen of the indanone is not sufficiently protonated to act as a strong electrophile. Sodium acetate naturally buffers the solution to a pH of ~4.5–5.5, creating the perfect equilibrium where the ketone is activated and the nucleophile is freely available.
Figure 1: Mechanistic synthesis and downstream application of 6-methoxy-1-indanone oxime.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes a built-in analytical check to confirm success before proceeding to the next phase.
Step-by-Step Oximation Workflow
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Preparation: Suspend 6-methoxy-1-indanone (1.0 eq) in a 1:1 mixture of ethanol and water. Validation: The solution should become clear upon slight heating. Persistent turbidity indicates incomplete dissolution, requiring additional ethanol to ensure a homogeneous reaction phase.
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Activation: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the mixture.
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Reflux: Heat the reaction to reflux (approx. 80 °C) for 1 to 2 hours under a nitrogen atmosphere[1].
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In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Self-Validation: The reaction is only deemed complete when the higher Rf spot (ketone) completely disappears, replaced by a lower Rf spot (oxime, due to increased polarity from the newly formed -OH group).
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Isolation: Cool the mixture to 5 °C and slowly pour it over crushed ice to force precipitation. Filter the resulting solid and wash thoroughly with cold water to remove residual inorganic salts.
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Purification: Recrystallize from methanol to yield the pure oxime as a white to off-white solid[3].
Analytical Characterization
Relying solely on TLC is insufficient due to potential co-elution of impurities. The protocol mandates the following spectroscopic validations to confirm structural integrity:
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FT-IR Spectroscopy: The definitive proof of conversion is the disappearance of the strong ketone carbonyl stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretching band at 3200–3300 cm⁻¹ alongside a weak C=N stretch at ~1650 cm⁻¹.
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¹H NMR (CDCl₃, 400 MHz): The methoxy protons will appear as a sharp singlet at ~3.8 ppm. The most critical diagnostic peak is the oxime N-OH proton, which typically appears as a broad singlet far downfield (often > 9.0 ppm, depending on hydrogen bonding and solvent concentration).
Applications in Drug Development
The primary utility of 6-methoxy-1-indanone oxime lies in its role as a stable, isolable intermediate for the synthesis of 6-methoxy-1-aminoindan. This reduction is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) under hydrogen pressure (e.g., 3-4 bars at 30-40 °C)[3].
Once reduced to the amine, the molecule is further derivatized (e.g., via propargylation and carbamoylation) to create potent, dual-acting neurotherapeutics. These derivatives are uniquely capable of inhibiting both AChE (improving cognitive function via acetylcholine retention) and MAO (reducing oxidative stress), making them highly valuable in the ongoing clinical research against Alzheimer's disease and other neurodegenerative pathologies[1].
References
- Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
- US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates Source: Google Patents URL
- 180915-76-8 N-羟基-6-甲氧基 (Physicochemical Data)
